molecular formula C23H20F3N7O B2975532 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920390-35-8

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2975532
CAS RN: 920390-35-8
M. Wt: 467.456
InChI Key: IOHOCLZUXCPVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of heterocyclic compounds that have been widely used in the synthesis of various pharmacologically active compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Scientific Research Applications

Antibacterial Activity

The structural motif of triazolopyrimidine has been associated with antibacterial properties. Research indicates that derivatives of this compound can exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . For instance, certain derivatives have shown effectiveness comparable to first-line antibacterial agents like ampicillin, suggesting potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Cancer Research

Compounds with the triazolopyrimidine scaffold have been investigated for their potential as CDK2 inhibitors, which are a target for cancer treatment . CDK2 is crucial in cell cycle regulation, and its inhibition can halt the proliferation of tumor cells. Some derivatives have demonstrated superior cytotoxic activities against various cancer cell lines, indicating their potential application in cancer therapy.

Enzymatic Inhibitory Activity

The triazolopyrimidine derivatives have shown significant inhibitory activity against certain enzymes, such as CDK2/cyclin A2 . This suggests their potential use in studies related to cell cycle progression and apoptosis, providing insights into the mechanisms of action of new therapeutic agents.

Molecular Docking Studies

The compound’s scaffold is suitable for molecular docking studies to design new inhibitors for enzymes like LSD1 . LSD1 plays a role in epigenetic regulation, and its inhibition can be relevant in treating various diseases, including cancer. The compound’s derivatives can serve as templates for designing new drugs with improved activity and selectivity.

Cytotoxic Activity Screening

Derivatives of this compound have been synthesized and screened for their cytotoxic activity against a range of cell lines . This application is crucial in the early stages of drug discovery, where the efficacy of compounds against different types of cells is assessed.

Drug Design and Synthesis

The compound serves as a key scaffold in the design and synthesis of new drugs. Its derivatives have been used to create libraries of compounds for further biological testing . This process is fundamental in medicinal chemistry, where new therapeutic agents are developed through systematic synthesis and screening.

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c24-23(25,26)18-8-6-17(7-9-18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOCLZUXCPVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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